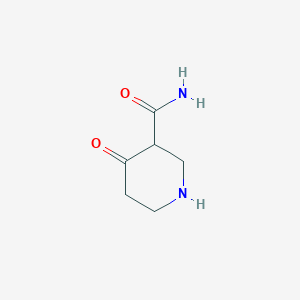

4-Oxopiperidine-3-carboxamide

Description

Properties

IUPAC Name |

4-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAVEHIEIBFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Oxopiperidine-3-carboxamide and its Precursors

The construction of the this compound ring system can be achieved through several synthetic strategies, each with its own advantages and applications. These methods range from classical condensation reactions to more modern enzymatic and eco-friendly approaches.

Condensation Reactions in this compound Synthesis

A primary method for the synthesis of the 4-oxopiperidine ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. synarchive.compurechemistry.orgorganicreactions.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for forming five- and six-membered rings. libretexts.org The general mechanism involves the deprotonation of an α-carbon of the diester by a strong base, followed by an intramolecular nucleophilic attack to form a cyclic β-keto ester. purechemistry.orglibretexts.org

Table 1: Key Aspects of Dieckmann Condensation for Piperidine (B6355638) Ring Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Claisen condensation |

| Starting Material | Diester |

| Key Reagent | Strong base (e.g., sodium alkoxide) |

| Product | Cyclic β-keto ester |

| Ring Size | Favorable for 5- and 6-membered rings |

Multi-step Synthesis Approaches for Complex this compound Analogs

The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. These synthetic routes allow for the introduction of various substituents and stereochemical control. For instance, a multi-step flow process has been successfully employed for the synthesis of the alkaloid natural product (±)-oxomaritidine, demonstrating the utility of sequential reactions in constructing complex piperidine-containing molecules. syrris.jp This approach involves linking several synthetic steps into a continuous sequence using microfluidic systems with immobilized reagents and catalysts, which can significantly improve efficiency and purity. syrris.jp

Another strategy involves the use of multicomponent reactions (MCRs) to build complex piperidine scaffolds. For example, a four-component reaction can be used to generate highly substituted piperidone structures, which can then be further modified. researchgate.net These multi-step approaches offer the flexibility to create a diverse range of analogs for structure-activity relationship (SAR) studies. google.comnih.gov

Reflux Techniques and Reaction Optimization in this compound Synthesis

Reflux techniques are commonly employed in the synthesis of this compound and its precursors to provide the necessary thermal energy for reactions to proceed at a controlled rate. The optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial for maximizing yield and purity.

For example, in the synthesis of related heterocyclic compounds, reaction parameters such as the choice of coupling reagent, solvent, and base are systematically evaluated to determine the optimal conditions. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool for optimizing reaction conditions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netijrpr.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Reflux | Microwave-Assisted Synthesis |

| Heating Method | External heating source | Direct heating via microwave irradiation |

| Reaction Time | Often hours to days | Typically minutes |

| Energy Efficiency | Lower | Higher |

| Yield | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

Enzymatic Methods for Enantioselective Synthesis and Hydrolysis of Precursors

Enzymatic methods offer a high degree of stereoselectivity in the synthesis of chiral piperidine derivatives. Kinetic resolution of racemic precursors using enzymes is a common strategy to obtain enantiomerically pure compounds. researchgate.net Hydrolases, such as lipases and esterases, are frequently used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. researchgate.net This approach is valuable for the preparation of chiral building blocks for the synthesis of complex pharmaceutical agents.

Eco-Friendly and Efficient Synthetic Approaches

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods. For the synthesis of this compound and related heterocycles, this includes the use of environmentally benign solvents like water, catalyst-free reactions, and energy-efficient techniques such as ultrasound and microwave irradiation. ijrpr.comnih.govnih.govresearchgate.net

Ultrasound-assisted synthesis, for instance, can promote reactions through acoustic cavitation, leading to faster reaction rates and higher yields under milder conditions. nih.gov Similarly, microwave-assisted organic synthesis (MAOS) has been shown to be a highly efficient method for the rapid synthesis of various heterocyclic compounds, often with improved yields and reduced waste generation. researchgate.netijrpr.comresearchgate.net

Chemical Reactions and Derivatization Strategies of the this compound Core

The this compound scaffold possesses several reactive sites that can be targeted for chemical modification to generate a diverse range of derivatives. These derivatization strategies are essential for exploring the structure-activity relationships of pharmacologically active compounds. dtu.dk

The primary points for derivatization on the this compound core are the piperidine nitrogen, the C4-keto group, and the C3-carboxamide moiety.

N-Derivatization: The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can significantly impact the biological activity and physicochemical properties of the molecule. dtu.dk

Derivatization of the Keto Group: The carbonyl group at the C4 position can undergo various reactions typical of ketones. For example, it can be reduced to a hydroxyl group, which introduces a new chiral center. It can also be converted to an oxime or participate in reductive amination reactions to introduce further diversity.

Modification of the Carboxamide: The carboxamide group at the C3 position offers opportunities for modification, although it is generally less reactive than the piperidine nitrogen. The amide nitrogen can be alkylated under certain conditions, and the entire carboxamide group can potentially be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. google.comresearchgate.net

Table 3: Potential Derivatization Strategies for the this compound Core

| Reactive Site | Potential Reactions | Resulting Functional Group |

| Piperidine Nitrogen (N1) | Alkylation, Acylation, Arylation | Substituted amine, Amide |

| Keto Group (C4) | Reduction, Reductive Amination, Oxime formation | Alcohol, Amine, Oxime |

| Carboxamide (C3) | Hydrolysis, Alkylation of amide N-H | Carboxylic acid, N-substituted amide |

Oxidation Reactions of the Piperidine Ring

The piperidine ring, particularly the nitrogen atom, is susceptible to oxidation. The oxidation of the nitrogen atom in piperidine derivatives can lead to the formation of N-oxides or nitroxyl radicals. For instance, the oxidation of secondary amines like N-hydroxypiperidine with reagents such as hydrogen peroxide can yield a nitrone, which is a heteroatomic analogue of a ketone. wikipedia.org

In the context of related tetramethylpiperidine derivatives, oxidation of the piperidine precursor to an N-oxyl radical is a common transformation. researchgate.net Various oxidation procedures have been studied to obtain 2,2,6,6‐tetramethylpiperidinyl‐4‐oxyl (TEMPO) moieties from their piperidinyl precursors. researchgate.net The degree of oxidation and the resulting product purity are highly dependent on the chosen method and reaction conditions. researchgate.net As the oxidation state of the piperidine nitrogen atom increases, geometric changes occur around the nitrogen, transitioning from a pyramidal geometry in the hydroxyl derivative to a planar configuration in the oxoammonium cation. researchgate.net

Furthermore, oxidation can also occur at the carbon skeleton of the piperidine ring. Studies on 4-substituted TEMPO derivatives have shown that reactions with hydroxyl radicals can lead to the formation of 4-oxo-TEMPO (TEMPONE), indicating oxidation at the C-4 position. anu.edu.au This transformation is proposed to be initiated by hydrogen abstraction at the 4-position. anu.edu.au

Reduction Reactions of the Ketone Moiety

The ketone group at the C-4 position of the this compound core is a key site for chemical modification, most notably through reduction to a hydroxyl group. This transformation introduces a new stereocenter and significantly alters the molecule's three-dimensional structure and potential biological interactions.

Commonly employed reducing agents for converting ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgyoutube.com Sodium borohydride is a milder reagent often used for reducing ketones and aldehydes, while LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds, including carboxylic acids and esters. wikipedia.orgkhanacademy.orgharvard.edu The choice of reagent can influence the stereochemical outcome of the reduction. For instance, in the reduction of cyclohexanones, the hydride can attack axially to yield an equatorial alcohol or equatorially to form an axial alcohol, with the outcome influenced by steric and torsional strains. wikipedia.org

In the case of α,β-unsaturated carbonyls, reduction can occur at the carbonyl group (1,2-reduction) or at the carbon-carbon double bond (1,4-reduction or conjugate reduction). wikipedia.org The selectivity of this reaction can be controlled by the choice of reducing agent and reaction conditions. wikipedia.org While some reagents like NaBH₄ can give a mixture of products, others, such as those involving triphenylphosphinocopper hydride clusters, specifically direct conjugate reduction. wikipedia.org

The following table summarizes the outcomes of reducing 1-methyl-4-phenyl-2-pyridone with various agents, illustrating the diverse reactivity of the piperidine core under different reductive conditions. researchgate.net

| Reducing Agent | Solvent | Outcome |

| NaBH₄ | CH₃OH or THF | Quantitative recovery of starting material |

| LiAl(O-t-Bu)₃H | THF | Quantitative recovery of starting material |

| Al(i-Bu)₂H (DIBALH) | THF | Quantitative recovery of starting material |

| BH₃ | THF | Formation of 4-phenylpyridine (98% yield) |

| LiAlH₄ | THF or Et₂O | Varying amounts of 3,6-dihydro-2-pyridone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |

| LiAlH₄ / TiCl₃ | THF at 0 °C | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (97% yield) |

| LiB(s-Bu)₃H (L-Selectride) | THF | Exclusively the 1,4-reduction product |

Nucleophilic Substitution Reactions Involving Substituents

Nucleophilic substitution reactions are fundamental to modifying the this compound scaffold, allowing for the introduction of various functional groups. These reactions typically occur through an addition-elimination mechanism at an acyl group, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.comlibretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org This order is influenced by the stability of the leaving group; better leaving groups are weaker bases. masterorganicchemistry.comlibretexts.org

In the context of piperidine and related heterocyclic systems, nucleophilic aromatic substitution (SNAr) can occur on activated pyridinium ions. nih.gov For example, the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol proceeds via a mechanism involving the rate-determining deprotonation of an addition intermediate. nih.gov The reactivity order in these systems is influenced by the nature of the substituent on the pyridinium ring. nih.gov

Esterification and Hydrolysis of Carboxylic Acid/Ester Groups

The carboxamide group at the C-3 position is intrinsically linked to its corresponding carboxylic acid and ester functionalities through hydrolysis and esterification reactions, respectively. These transformations are crucial for synthesizing various derivatives and prodrugs.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically under acidic conditions in a reaction known as the Fischer esterification. masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride has been synthesized through a multi-step process involving the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate followed by cyclization. google.com

Hydrolysis is the reverse of esterification, where an ester or amide is cleaved by reaction with water to form a carboxylic acid and an alcohol or amine, respectively. This reaction can be catalyzed by either acid or base. Alkaline saponification of various ethyl 1,4-dihydro-4-oxo researchgate.netbenzofuro[3,2-b]pyridine-3-carboxylic acid esters has been shown to yield the corresponding carboxylic acids. nih.gov Similarly, hydrolysis of the oxopiperidine moiety has been observed as a degradation pathway for some pharmaceutical compounds under acidic conditions.

Acylation Reactions for Amide Formation

Acylation reactions are fundamental for the synthesis of the amide bond in this compound and its derivatives. Amide synthesis typically involves the reaction of an amine with an activated carboxylic acid derivative. fishersci.co.uk A common method is the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base. fishersci.co.uk

Alternatively, various coupling reagents can be used to facilitate the direct condensation of a carboxylic acid and an amine. organic-chemistry.orgnih.gov Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide. fishersci.co.uk Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct amidation of carboxylic acids and amines. nih.gov More recently, greener methods have been developed that avoid traditional coupling reagents, proceeding through thioester intermediates. nih.govresearchgate.net

Degradation Pathways Under Accelerated Stability Testing

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. pharmtech.com These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and a range of pH values. researchgate.net A degradation of 5-20% is often targeted to ensure that analytical methods can detect and quantify the degradation products. pharmtech.com

For compounds containing the this compound moiety, hydrolysis is a significant degradation pathway. Hydrolysis can occur at the amide bond or at other susceptible functionalities within the molecule. For example, studies on apixaban, which contains an oxopiperidine moiety, revealed that hydrolysis of this ring occurred in acidic medium. The stability of various drugs is highly dependent on storage temperature and the presence of stabilizers. nih.gov For many compounds, storage at lower temperatures (4°C or -20°C) significantly improves stability. nih.gov

Analytical Characterization Techniques for Structural Elucidation of this compound Derivatives

A combination of spectroscopic and spectrometric techniques is employed for the comprehensive structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of these molecules. nih.govresearchgate.net Chemical shifts, coupling constants, and integration values in ¹H NMR provide detailed information about the connectivity and stereochemistry of protons, while ¹³C NMR reveals the number and chemical environment of carbon atoms. nih.gov For example, in a series of piperidine-3-carboxamide derivatives, the chemical shifts of the piperidine ring protons and carbons were used to confirm their structures. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, which provides valuable information about the compound's structure and can help in identifying degradation products.

X-ray Crystallography : This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net X-ray diffraction analysis of piperidine derivatives has been used to determine the chair conformation of the piperidine ring and the geometry around the nitrogen atom. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The characteristic stretching frequencies of the carbonyl (C=O) group of the ketone and the amide, as well as the N-H and C-N bonds of the amide, can be readily identified in the IR spectrum.

The table below provides representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in piperidine-3-carboxamide derivatives, based on published data. nih.gov

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amide N-H | 8.36 - 8.45 | N/A |

| Aromatic C-H | 6.88 - 7.67 | 114.17 - 163.19 |

| Piperidine C-H | 1.23 - 4.28 | 24.17 - 48.79 |

| Amide C=O | N/A | 172.39 - 172.44 |

Spectroscopic Analysis (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic analysis is fundamental to the structural elucidation of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to its key structural features. The primary amide group would exhibit N-H stretching vibrations, typically appearing as a pair of bands in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) groups of both the ketone and the amide are expected to produce strong absorption peaks. The ketonic C=O stretch is typically observed around 1715 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower wavenumber, approximately 1680-1650 cm⁻¹, due to resonance.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Amide N-H Stretch | 3400 - 3200 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| Ketone C=O Stretch | ~1715 |

| Amide I Band (C=O Stretch) | 1680 - 1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the piperidine ring are expected to appear in the aliphatic region (δ 2.0-4.0 ppm). The two protons of the primary amide (-CONH₂) would likely appear as a broad singlet in the δ 7.0-8.5 ppm range. The proton on the secondary amine (N-H) of the piperidine ring would also produce a signal whose chemical shift can be variable and dependent on solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₂- (Piperidine Ring) | 2.0 - 4.0 | Complex multiplets due to coupling |

| -CH- (Piperidine Ring) | 2.5 - 4.5 | |

| N-H (Piperidine Ring) | Variable | Broad singlet |

| -CONH₂ (Amide) | 7.0 - 8.5 | Broad singlet |

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbons are the most deshielded, with the ketonic carbon (C4) expected around δ 205-215 ppm and the amide carbonyl carbon (C7) appearing further upfield around δ 170-175 ppm. The aliphatic carbons of the piperidine ring would resonate in the δ 30-60 ppm range.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 215 |

| C=O (Amide) | 170 - 175 |

| -CH- (C3) | 45 - 55 |

| -CH₂- (Piperidine Ring) | 30 - 60 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₆H₁₀N₂O₂), the molecular weight is 142.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. Subsequent fragmentation could involve the loss of the amide group or cleavage of the piperidine ring, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound wikipedia.org. This data is crucial for confirming the empirical and molecular formula. For a pure sample of this compound with the molecular formula C₆H₁₀N₂O₂, the theoretical elemental composition is calculated and compared against experimentally determined values. An acceptable deviation is typically within ±0.4% wikipedia.org.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 50.70% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.09% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.71% |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.50% |

| Total | 142.158 | 100.00% |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for the parent this compound is not readily found in the surveyed literature, studies on related piperidine-4-one derivatives show that this technique provides precise information on bond lengths, bond angles, and the conformation of the piperidine ring nih.govchemrevlett.comchemrevlett.com. For instance, X-ray crystallography can confirm whether the six-membered piperidine ring adopts a stable chair conformation, a twisted boat, or another arrangement, which is influenced by the substituents on the ring nih.govchemrevlett.com. Such an analysis would be invaluable for understanding the solid-state structure and intermolecular interactions, such as hydrogen bonding involving the amide and secondary amine groups.

Chromatographic Methods (TLC, LC-MS/MS) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of synthesis and for assessing the purity of the final product.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitative analysis. Given the polar nature of this compound, containing amide, ketone, and amine functionalities, a polar stationary phase like silica gel is appropriate mit.edu. The mobile phase would typically be a mixture of a moderately polar solvent and a more polar solvent. Suitable solvent systems could include mixtures of ethyl acetate/methanol or dichloromethane/methanol rochester.edumerckmillipore.com. Visualization of the compound on the TLC plate, if not UV-active, can be achieved using chemical stains such as potassium permanganate or p-anisaldehyde, which react with the functional groups to produce colored spots mit.edu. The retention factor (Rf) value is used to track the compound's presence during a reaction.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis nih.govresearchgate.net. For purity assessment, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency mdpi.comchromforum.org.

The mass spectrometer, typically using an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺ in positive ion mode. For quantitative analysis, such as monitoring reaction conversion or quantifying impurities, Multiple Reaction Monitoring (MRM) would be used. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and a specific product ion is monitored, providing excellent selectivity and sensitivity nih.govmdpi.com.

Biological Activity and Pharmacological Potential of 4 Oxopiperidine 3 Carboxamide Derivatives

General Biological Activities Associated with Piperidine (B6355638) Derivatives

Piperidine-containing compounds are one of the most significant building blocks in the development of new drugs. encyclopedia.pub Their derivatives are present in over twenty classes of pharmaceuticals and numerous alkaloids. mdpi.com The broad pharmacological spectrum of piperidine derivatives encompasses a multitude of activities crucial for modern medicine.

These compounds have demonstrated significant potential as:

Anticancer agents: Certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. researchgate.net

Neuroprotective agents: The piperidine scaffold is a key component in drugs developed for neurodegenerative diseases like Alzheimer's. nih.gov

Analgesics: The piperidine moiety is essential for the analgesic activity of well-known opioids such as morphine. tandfonline.com

Antimicrobial and Antifungal agents: Various derivatives have shown efficacy against a range of bacterial and fungal pathogens. researchgate.netbiointerfaceresearch.com

Anti-inflammatory agents: Piperidine-based compounds have been investigated for their ability to modulate inflammatory pathways. researchgate.net

Antiviral agents: Certain compounds containing the piperidine ring have exhibited antiviral properties. ijnrd.org

Antipsychotics: Several antipsychotic medications incorporate the piperidine structure. nih.gov

The diverse biological activities of piperidine derivatives are attributed to the ability of the piperidine ring to interact with various biological targets, including enzymes and receptors, through different binding modes. encyclopedia.pubtandfonline.com The continuous exploration of new synthetic methodologies for piperidine derivatives fuels the discovery of novel therapeutic agents. mdpi.com

Specific Biological Activities of 4-Oxopiperidine-3-carboxamide Analogs

The this compound scaffold is a specific substructure that has garnered interest in drug discovery due to its potential to yield compounds with targeted biological activities. The presence of the ketone and carboxamide functional groups provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of piperidine-3-carboxamide have been synthesized and evaluated as potent enzyme inhibitors. A notable example is their activity against Cathepsin K (Cat K), a cysteine protease predominantly involved in bone resorption. mdpi.comresearchgate.net Overactivity of Cathepsin K is implicated in osteoporosis. mdpi.com

A series of novel piperidine-3-carboxamide derivatives were developed as Cathepsin K inhibitors. Among these, compound H-9 demonstrated significant inhibitory potency with an IC50 value of 0.08 µM. mdpi.comresearchgate.net Molecular docking studies revealed that these compounds effectively bind to the active site of Cathepsin K. mdpi.com The anti-bone resorption activity of these compounds was confirmed in vitro, with compound H-9 showing effects comparable to MIV-711, a known Cathepsin K inhibitor. mdpi.comresearchgate.net Furthermore, western blot analysis confirmed that compound H-9 down-regulated the expression of Cathepsin K in RAW264.7 cells. mdpi.comresearchgate.net

Table 1: Cathepsin K Inhibitory Activity of Selected Piperidine-3-carboxamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| H-3 | 0.41 |

| H-6 | 0.33 |

| H-9 | 0.08 |

| H-18 | 0.15 |

Data sourced from Molecules, 2024. mdpi.com

While direct studies on this compound analogs modulating specific receptors were not prominently found, research on structurally related piperidine-4-carboxamide derivatives provides valuable insights into the potential of this chemical class to interact with receptors. These derivatives have been extensively studied as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders.

A series of piperidine-4-carboxamide derivatives were synthesized and evaluated for their binding affinity and selectivity towards σ1 and σ2 receptors. nih.gov The study found that specific substitutions on the piperidine nitrogen and the amide nitrogen significantly influenced the affinity and selectivity. For instance, the tetrahydroquinoline derivative 2k , which has a 4-chlorobenzyl group attached to the piperidine nitrogen, showed a very high affinity for the σ1 receptor (Ki = 3.7 nM) and a high selectivity ratio (Kiσ2/Kiσ1 = 351). nih.gov

Table 2: Binding Affinity of Selected Piperidine-4-carboxamide Derivatives for Sigma Receptors

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Kiσ2/Kiσ1) |

|---|---|---|---|

| 2a | 24 | 1500 | 62.5 |

| 2e | 12 | 850 | 70.8 |

| 2k | 3.7 | 1300 | 351 |

| 2o | 8.5 | 980 | 115 |

Data sourced from European Journal of Medicinal Chemistry, 2015. nih.gov

The piperidine scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS), particularly for neurodegenerative diseases like Alzheimer's disease. nih.gov Piperidine derivatives are being explored for their ability to inhibit key enzymes such as cholinesterases and to modulate various receptors involved in the pathophysiology of these conditions. encyclopedia.pub The introduction of a piperidine moiety into a lead compound has been shown to improve brain exposure. encyclopedia.pub

While specific studies on the neuroprotective effects of this compound were not identified, the broader class of piperidine derivatives shows significant promise. For example, the benzyl-piperidine group is known to provide good binding to the catalytic site of acetylcholinesterase (AChE), a key target in Alzheimer's therapy. encyclopedia.pub This suggests that appropriately substituted this compound analogs could be designed to exhibit neuroprotective properties.

Piperidine derivatives have been recognized for their anti-inflammatory potential. pharmjournal.ru They can exert their effects through various mechanisms, including the inhibition of inflammatory mediators. ijnrd.org Natural piperidine alkaloids like piperine (B192125) have demonstrated anti-inflammatory properties. researchgate.net

Recent research has focused on synthesizing novel piperidine derivatives and evaluating their anti-inflammatory and analgesic activities. For instance, new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines have been studied, with some compounds showing strong anti-inflammatory activity, surpassing that of established drugs like nimesulide and acetylsalicylic acid in animal models. actabiomedica.ru This highlights the potential of heterocyclic systems containing the piperidine ring to yield potent anti-inflammatory agents.

The piperidine nucleus is a key structural feature in a variety of compounds with antimicrobial and antifungal properties. researchgate.netbiointerfaceresearch.com Researchers have synthesized and tested numerous piperidine derivatives against various bacterial and fungal strains. biointerfaceresearch.comacademicjournals.org

Specifically, derivatives of 4-aminopiperidine have emerged as a novel class of antifungal agents that target ergosterol biosynthesis. mdpi.com A study on a library of over 30 4-aminopiperidines identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , as promising candidates with significant in vitro antifungal activity against Candida spp. and Aspergillus spp. mdpi.com Their mechanism of action is believed to involve the inhibition of sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway. mdpi.com

Furthermore, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus, a bacterium known for its resistance to many antibiotics. nih.gov These findings underscore the potential of the piperidine scaffold, including the this compound core, in the development of new antifungal and antimicrobial agents.

Table 3: Antifungal Activity of Selected 4-Aminopiperidine Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 |

| Aspergillus fumigatus | 2-8 | |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-4 |

| Aspergillus fumigatus | 2-8 |

MIC values represent the range observed for clinically relevant isolates. Data sourced from Molecules, 2021. mdpi.com

Antiproliferative and Anticancer Activity

The 4-oxopiperidine core is a constituent of various compounds exhibiting antiproliferative and anticancer properties. For instance, the piperidine derivative CLEFMA, chemically identified as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, has been recognized for its anticancer effects. nih.gov Studies have shown its ability to induce redox homeostasis in lung adenocarcinoma cells (H441) without affecting normal lung cells. nih.gov

Thiophene carboxamide derivatives, designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), have also shown significant antiproliferative properties against liver cancer cell lines. najah.edunih.gov Two such compounds, 2b and 2e, were particularly effective against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. najah.edunih.gov These compounds were found to disrupt the spheroid formation of Hep3B cells, indicating their potential to inhibit tumor growth. najah.edunih.gov Furthermore, a 4-pyridone-3-carboxamide derivative, 4PYR, has been identified as a new oncometabolite and has been observed in elevated concentrations in cancer patients. mdpi.com However, studies have shown that prolonged exposure to 4PYR can abolish the anticancer activity of cyclophosphamide, a commonly used chemotherapy drug. mdpi.com

Anti-Osteoporosis Agents Targeting Cathepsin K

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption. mdpi.comnih.gov Consequently, inhibitors of this enzyme are being investigated as potential treatments for osteoporosis. nih.govrsc.org A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K. mdpi.comresearchgate.net

Among these, compound H-9 demonstrated the most potent inhibition with an IC50 value of 0.08 µM. mdpi.comresearchgate.netresearchgate.net This compound was found to form several hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K. mdpi.comresearchgate.net

Opioid Receptor Ligand Activity

The opioid receptor system is a key target for pain management. nih.gov Derivatives of this compound have been investigated for their potential as opioid receptor ligands. The three major subtypes of opioid receptors are μ (MOR), δ (DOR), and κ (KOR). nih.gov

While specific studies on this compound derivatives as opioid receptor ligands are not extensively detailed in the provided context, the broader class of piperidine derivatives has been a focus of such research. For example, 4-phenylpiperidines, derived from the simplification of the morphine structure, include the potent opioid fentanyl. nih.gov The N-(2-ethylamino) amide unit present in some synthetic opioids is also a feature of certain piperidine-containing compounds. unica.it

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com These studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by varying the substituents on the piperidine ring and the carboxamide group.

In the context of cathepsin K inhibitors, SAR studies revealed that the introduction of a benzylamine (B48309) group to the piperidine-3-carboxamide skeleton could enhance interactions with the P3 pocket of the enzyme. mdpi.comresearchgate.net Further modifications to the benzene rings of these derivatives were found to stabilize these interactions, thereby improving the inhibitory activity. researchgate.net

For a series of pyrimidine-4-carboxamides, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the inhibitory activity by 10-fold. researchgate.net

Influence of Stereochemistry on Activity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological profiles.

For a class of pyrimidine-4-carboxamide inhibitors, the conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. researchgate.net This highlights the importance of the spatial arrangement of substituents for optimal interaction with the biological target.

In vitro and In vivo Evaluation of Pharmacological Effects

The pharmacological effects of this compound derivatives are evaluated through a combination of in vitro and in vivo studies.

In the development of cathepsin K inhibitors for osteoporosis, in vitro assays are used to determine the inhibitory potency (IC50) of the compounds against the enzyme. mdpi.comrsc.org For instance, compound H-9 showed potent inhibition of cathepsin K with an IC50 of 0.08 µM. mdpi.comresearchgate.net Furthermore, in vitro studies using RAW264.7 cells, a mouse macrophage cell line, demonstrated the anti-bone resorption activity of these compounds by measuring the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption. mdpi.com Compound H-9 was also shown to downregulate cathepsin K expression in these cells. mdpi.comresearchgate.net

Following promising in vitro results, compounds are advanced to in vivo models. In the case of the cathepsin K inhibitor H-9, in vivo experiments in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, showed that the compound increased bone mineral density. mdpi.comresearchgate.net Similarly, another novel cathepsin K inhibitor, A22, was found to increase spinal bone density in zebrafish. rsc.org

For synthetic opioids, in vitro studies are used to determine their affinity for different opioid receptor subtypes. mdpi.com Subsequent in vivo studies in animal models, such as mice, are then used to assess their physiological effects, including respiratory depression. mdpi.comnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine molecular geometry, electronic stability, and reactivity. researchgate.net For piperidine-based compounds, DFT calculations offer valuable insights into their fundamental chemical nature.

The electronic properties of a molecule are crucial for predicting its chemical reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Piperidine (B6355638) Scaffold Note: This data is illustrative of typical values obtained for piperidine-containing compounds in DFT studies.

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

The piperidine ring is not planar and can adopt several conformations, with the "chair" form being the most stable and prevalent. Other higher-energy conformations include the "boat" and "twist-boat" forms. rsc.org The orientation of substituents on the ring (axial vs. equatorial) significantly impacts the molecule's shape, stability, and biological activity. nih.govd-nb.info

DFT calculations are instrumental in determining the relative energies of these different conformers and predicting the most stable geometric arrangement. nih.gov For substituted piperidines, computational analyses can quantify the energetic preference for a substituent to be in an equatorial position to minimize steric hindrance or an axial position due to other electronic effects like hyperconjugation or electrostatic interactions. nih.govnih.gov Understanding the preferred three-dimensional structure is essential for predicting how the molecule will fit into a biological target's binding site. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. jetir.org This method is crucial for predicting binding affinity and understanding the molecular basis of interaction between a potential drug molecule and its biological target.

Molecular docking simulations are used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the protein. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. units.it

In studies involving piperidine-carboxamide derivatives, docking has been used to predict their binding modes and affinities for various protein targets, such as enzymes or receptors. nih.govnih.gov For example, in a study of piperidine-4-carboxamide derivatives as sigma-1 (σ1) receptor ligands, computational methods predicted binding affinity (Ki) values that were in agreement with experimental results, validating the docking approach. units.itnih.gov These predictions help identify which derivatives are most likely to be potent and guide the design of new compounds with improved activity. units.it

Table 2: Example of Predicted Binding Affinities for Piperidine Derivatives Against a Biological Target Note: The following data is derived from a study on N-(p-chlorobenzyl)piperidine-4-carboxamide derivatives and illustrates typical docking results. units.it

| Compound Derivative | Biological Target | Predicted Binding Affinity (ΔGbind kcal/mol) | Predicted Ki (nM) |

|---|---|---|---|

| Derivative 1b | σ1 Receptor | -11.28 | 5.5 |

| Derivative 2b | σ1 Receptor | -10.74 | 13.6 |

| Derivative 2e | σ1 Receptor | -10.36 | 25.4 |

| Derivative 2h | σ1 Receptor | -9.15 | 120.3 |

The stability of a protein-ligand complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govuchicago.edu Molecular docking analysis provides a detailed, atom-level view of these interactions. rsc.org

Hydrogen Bonds: These are critical for molecular recognition and binding specificity. biorxiv.org The 4-Oxopiperidine-3-carboxamide scaffold contains several hydrogen bond donors (the amide N-H) and acceptors (the keto oxygen and the amide oxygen). nih.gov Docking studies on related carboxamide derivatives frequently show these groups forming key hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, or serine in the protein's active site. nih.govrsc.org

Visualizing these interactions helps explain why a ligand binds with a certain affinity and provides a roadmap for modifying the structure to enhance binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., electronic, steric, or hydrophobic properties) to its activity. nih.govresearchgate.net

For a series of compounds based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build a model that best correlates these descriptors with the observed biological activity. nih.gov

The predictive power of a QSAR model is evaluated using statistical metrics such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov A robust and predictive QSAR model can be used to estimate the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. dntb.gov.uanih.gov Studies on various piperidine derivatives have successfully used QSAR to create predictive models for activities ranging from toxicity to enzyme inhibition. nih.govresearchgate.net

Table 3: Statistical Parameters for a Representative QSAR Model Developed for Piperidine Derivatives Note: This data is from a QSAR study on furan-pyrazole piperidine derivatives and is representative of the statistical validation of such models. nih.gov

| Statistical Parameter | Description | Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | 0.742 - 0.832 |

| Q²LOO (Leave-one-out Cross-validation) | Measures the internal predictive ability of the model. | 0.684 - 0.796 |

| F-statistic | Indicates the statistical significance of the regression model. | 32.283 - 57.578 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | 0.247 - 0.299 |

Prediction of ADMET Properties (Excluding Specific Physicochemical Properties)

In the realm of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and the prioritization of candidates with favorable pharmacokinetic and safety profiles. For this compound, a comprehensive ADMET profile has been generated using established computational models.

The predicted ADMET properties for this compound offer valuable insights into its potential behavior in a biological system. These predictions are derived from sophisticated algorithms and extensive databases of experimental data, providing a robust theoretical framework for its initial evaluation.

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. Predictions for this compound suggest a high intestinal absorption rate. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of many drugs.

Following absorption, a drug is distributed throughout the body. Key parameters in this process include plasma protein binding and the ability to cross the blood-brain barrier (BBB). For this compound, predictions indicate a low volume of distribution. It is also predicted to not penetrate the blood-brain barrier, suggesting a lower likelihood of central nervous system (CNS) effects.

The metabolic fate of a compound is a crucial determinant of its efficacy and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. Computational models predict that this compound is not an inhibitor of the major CYP isozymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a low propensity for metabolic drug-drug interactions.

The route and rate of excretion are important for determining the dosing frequency and potential for accumulation. The total clearance of this compound is predicted to be within a moderate range.

Early-stage toxicity assessment is vital to mitigate the risk of adverse effects. In silico toxicity predictions for this compound indicate a favorable profile. The compound is not predicted to be an inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel, which is associated with cardiotoxicity. Furthermore, it is predicted to be non-mutagenic according to the AMES toxicity test and does not show evidence of hepatotoxicity.

The following table provides a detailed summary of the predicted ADMET properties for this compound, generated using the pkCSM and SwissADME predictive models.

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Intestinal Absorption (Human) | High | Readily absorbed from the gastrointestinal tract. |

| P-glycoprotein Substrate | No | Not actively pumped out of cells, potentially increasing intracellular concentration. |

| Distribution | ||

| VDss (human) | Low | Limited distribution into tissues from the bloodstream. |

| BBB Permeability | No | Unlikely to cross the blood-brain barrier and affect the central nervous system. |

| Metabolism | ||

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Excretion | ||

| Total Clearance | 0.654 log(ml/min/kg) | Moderate rate of clearance from the body. |

| Toxicity | ||

| hERG I inhibitor | No | Low risk of cardiotoxicity. |

| AMES toxicity | No | Not predicted to be mutagenic. |

| Hepatotoxicity | No | Not predicted to cause liver damage. |

Advanced Applications and Future Research Directions

4-Oxopiperidine-3-carboxamide as a Versatile Intermediate in Organic Synthesis

The this compound core is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The piperidine (B6355638) ring is a common motif in many pharmaceuticals, and the functional handles on this specific scaffold—the ketone and the carboxamide—allow for a wide range of chemical transformations. This versatility enables chemists to build molecular complexity and fine-tune the properties of the final compounds.

For example, the core structure serves as a key building block in the synthesis of a novel series of piperidine-3-carboxamide derivatives developed as potential treatments for osteoporosis. mdpi.com The synthesis of these complex inhibitors begins with the fundamental piperidine structure, which is then elaborated through various chemical reactions. The general synthetic route often involves reacting a piperidine-3-carboxylic acid intermediate with a corresponding amine to form the crucial carboxamide bond, demonstrating the scaffold's utility in constructing targeted libraries of compounds. mdpi.comresearchgate.net The presence of the ketone at the 4-position offers a site for further modification, such as reduction to an alcohol or conversion to other functional groups, allowing for the exploration of structure-activity relationships.

Design and Synthesis of Novel Therapeutic Agents Based on the this compound Scaffold

The rational design of new drugs frequently relies on utilizing a central scaffold that can be systematically modified to optimize interactions with a biological target. The this compound structure is well-suited for this approach. A notable example is the "fragment growth strategy" employed in the design of Cathepsin K inhibitors. mdpi.com In this approach, the core scaffold is identified as a key fragment that binds to the target enzyme. Subsequently, additional chemical groups are strategically added to the scaffold to enhance interactions with specific pockets of the enzyme's active site. mdpi.com

In the development of these Cathepsin K inhibitors, a benzylamine (B48309) group was introduced to the piperidine-3-carboxamide skeleton to improve its interaction with the P3 pocket of the enzyme. mdpi.com This rational design strategy led to the synthesis of a series of novel derivatives with significantly enhanced potency. mdpi.com The synthesis of such analogs typically involves standard amide coupling reactions, where the carboxylic acid of the piperidine core is activated and then reacted with a diverse range of amines to generate a library of candidate molecules. researchgate.net This modular approach allows for the rapid exploration of chemical space around the core scaffold to identify compounds with optimal therapeutic properties.

Development of this compound Derivatives for Specific Disease Targets

The functionalizability of the this compound scaffold has led to the development of potent and selective inhibitors for specific disease targets, most notably Cathepsin K for the treatment of osteoporosis. mdpi.comnih.gov Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts, and Cathepsin K is a cysteine protease that plays a major role in this process. mdpi.comnih.gov

A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit Cathepsin K. mdpi.com Several of these compounds demonstrated potent inhibitory activity. mdpi.comresearchgate.net Compound H-9 emerged as the most potent derivative, with an IC50 value of 0.08 µM. mdpi.comresearchgate.net This high potency suggests that the this compound scaffold is an excellent starting point for targeting this enzyme. Further in vitro studies confirmed that compound H-9 could effectively downregulate Cathepsin K expression and exhibited anti-bone resorption effects comparable to MIV-711, a Cathepsin K inhibitor that has been evaluated in clinical trials. mdpi.comresearchgate.net In vivo experiments in a mouse model of osteoporosis showed that H-9 increased bone mineral density, highlighting its potential as a therapeutic agent. mdpi.comresearchgate.net

| Compound | Cathepsin K IC50 (µM) | Reference |

|---|---|---|

| H-1 | 1.15 | mdpi.com |

| H-5 | 0.43 | mdpi.com |

| H-9 | 0.08 | mdpi.comresearchgate.net |

| H-13 | 0.26 | mdpi.com |

| H-18 | 0.14 | mdpi.com |

| MIV-711 (Control) | 0.11 | mdpi.com |

Chemoenzymatic Synthesis and Biocatalysis for Asymmetric Synthesis

Many therapeutic agents derived from the this compound scaffold are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize a single, specific enantiomer is crucial. Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful and green approach to achieve this. mdpi.comnih.gov

Enzymes such as oxidoreductases and aminotransferases are widely used for the synthesis of chiral alcohols, amino alcohols, and amines. nih.gov For the this compound scaffold, the ketone at the C4 position is a prime target for stereoselective reduction by a ketoreductase enzyme. This would yield either the (R)- or (S)-alcohol with high enantiomeric purity, depending on the specific enzyme used. This introduces a new chiral center and expands the structural diversity of the resulting molecules. Furthermore, transaminases can be employed in dynamic kinetic resolutions to install chiral amine functionalities, a common feature in many pharmaceuticals. mdpi.com The integration of such biocatalytic steps into the synthesis of this compound derivatives can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes for single-enantiomer drugs. nih.gov

Exploration of New Catalytic Strategies in this compound Synthesis

The construction of the piperidine ring system itself is a key challenge in the synthesis of derivatives. Traditional methods can be lengthy and inefficient. Modern organic chemistry has seen the development of new catalytic strategies that streamline the synthesis of such heterocyclic structures. Transition-metal catalysis, in particular, has become a cornerstone for constructing complex aliphatic amines and their derivatives.

Integration of Computational and Experimental Approaches in Drug Design

The development of potent therapeutic agents is greatly accelerated by the synergy between computational modeling and experimental validation. researchgate.netmdpi.com This integrated approach was central to the successful development of the aforementioned Cathepsin K inhibitors based on the this compound scaffold. mdpi.comrsc.org

Molecular docking studies, a key computational technique, were used to predict how the synthesized derivatives would bind to the active site of the Cathepsin K enzyme. mdpi.comresearchgate.net These in silico models revealed that the most potent compound, H-9, formed several crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. mdpi.comresearchgate.net This computational insight provided a rational explanation for the compound's high experimental activity and guided the design of further analogs. By combining computational predictions with the tangible results of chemical synthesis and biological testing, researchers can follow a more rational and efficient workflow, accelerating the process of lead identification and optimization. mdpi.com

Investigation of Prodrug Strategies for this compound Analogs

A significant challenge in drug development is ensuring that an active compound reaches its target in the body in sufficient concentration. A prodrug is an inactive or less active molecule that is chemically modified to overcome pharmacokinetic barriers and is then converted into the active drug within the body. google.com This strategy can be used to improve properties such as solubility, stability, or oral bioavailability. google.com

For analogs of this compound, a prodrug approach could be highly beneficial. For instance, the piperidine nitrogen could be modified with a cleavable promoiety to enhance membrane permeability. Similarly, the amide portion of the molecule could be altered. The successful use of prodrugs has been demonstrated for other carboxamide-containing compounds and piperidine-based drugs. nih.govnih.gov For example, a prodrug of the tasquinimod (B611174) derivative IMA-06504 was developed to improve its properties. nih.gov Applying these principles to potent this compound derivatives, such as Cathepsin K inhibitors, could enhance their therapeutic potential by improving their pharmacokinetic profiles, making them more effective medicines.

Q & A

Q. What are the established synthetic routes for 4-Oxopiperidine-3-carboxamide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via multi-step pathways involving condensation, cyclization, and functional group modifications. For example, analogous compounds like 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized using catalysts (e.g., palladium or copper) and solvents like dimethylformamide (DMF) under controlled temperatures . Key considerations include:

- Catalyst selection : Metal catalysts enhance reaction efficiency but may require purification to remove residues.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate downstream isolation.

- Yield monitoring : Analytical techniques like HPLC should validate purity at each step to avoid side-product accumulation .

Q. How can researchers validate the structural integrity of this compound?

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., carbonyl peaks in NMR).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives.

Cross-referencing data with literature (e.g., PubChem entries for analogous compounds) ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- First-aid measures : Immediate flushing with water for skin/eye contact and medical consultation for ingestion, as outlined in safety data sheets (SDS) for structurally related compounds .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Iterative analysis : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT)-simulated spectra).

- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for functional groups) to confirm assignments.

- Collaborative review : Engage crystallography experts to resolve stereochemical ambiguities, as seen in pharmacopeial standards for complex heterocycles .

Q. What strategies optimize the synthetic route for this compound to improve scalability?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions.

- Green chemistry principles : Replace hazardous solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : Implement in-line monitoring (e.g., FTIR) for real-time reaction control, as recommended in industrial synthesis guidelines .

Q. How should researchers design studies to investigate the biological activity of this compound derivatives?

- Hypothesis-driven frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to define objectives (e.g., "Does derivatization at the 3-carboxamide position enhance antimicrobial efficacy?").

- Dose-response assays : Establish IC values against target pathogens/cancer cell lines, referencing methods for analogous pyridinecarboxamides .

- Mechanistic studies : Employ molecular docking or enzyme inhibition assays to identify binding targets .

Q. What methodologies address variability in biological assay results for this compound?

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.

- Replication : Perform triplicate experiments across independent labs to confirm reproducibility.

- Positive/negative controls : Include reference compounds (e.g., Sorafenib tosilate for kinase inhibition studies) to validate assay conditions .

Q. How can researchers ensure ethical and rigorous data reporting in studies involving this compound?

- Adherence to standards : Follow SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in methods, analysis, and limitations .

- Data archiving : Deposit raw spectral and assay data in repositories (e.g., PubChem) for peer validation.

- Conflict disclosure : Declare funding sources and potential biases, as emphasized in pharmacopeial ethics frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.